3,4,5-Tris(dodecyloxy)aniline 3,4,5-Tris(dodecyloxy)aniline
Brand Name: Vulcanchem
CAS No.: 151237-05-7
VCID: VC3745564
InChI: InChI=1S/C42H79NO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,43H2,1-3H3
SMILES: CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N
Molecular Formula: C42H79NO3
Molecular Weight: 646.1 g/mol

3,4,5-Tris(dodecyloxy)aniline

CAS No.: 151237-05-7

Cat. No.: VC3745564

Molecular Formula: C42H79NO3

Molecular Weight: 646.1 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Tris(dodecyloxy)aniline - 151237-05-7

Specification

CAS No. 151237-05-7
Molecular Formula C42H79NO3
Molecular Weight 646.1 g/mol
IUPAC Name 3,4,5-tridodecoxyaniline
Standard InChI InChI=1S/C42H79NO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,43H2,1-3H3
Standard InChI Key JMTJOYSOISUALH-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N
Canonical SMILES CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The compound features a central aniline group (a benzene ring with an amine substituent) modified by three dodecyloxy (-O-C₁₂H₂₅) chains. These chains are positioned symmetrically at the 3, 4, and 5 sites, creating a C₃-symmetrical geometry that enhances its capacity for ordered molecular stacking . The InChI key (JMTJOYSOISUALH-UHFFFAOYSA-N) and SMILES string (CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N) confirm this arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC42H79NO3\text{C}_{42}\text{H}_{79}\text{NO}_3PubChem
Molecular Weight646.1 g/molPubChem
IUPAC Name3,4,5-tridodecoxyanilineMuseChem
Melting Point57–61°C (estimated)Analog Data

The extended dodecyloxy chains dominate the molecule’s physical behavior, imparting solubility in nonpolar solvents like toluene and chloroform while rendering it insoluble in water .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3,4,5-tris(dodecyloxy)aniline typically involves two sequential reactions:

  • Nitration of 1,2,3-Tris(dodecyloxy)benzene:
    The precursor 1,2,3-tris(dodecyloxy)benzene undergoes nitration using a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) to yield 3,4,5-tris(dodecyloxy)nitrobenzene.

  • Reduction to Aniline:
    The nitro group is reduced to an amine via catalytic hydrogenation (e.g., using palladium on carbon) or chemical reductants like sodium borohydride (NaBH4\text{NaBH}_4).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C~70%
ReductionH2/Pd-C\text{H}_2/\text{Pd-C}, ethanol, RT~85%

Industrial Manufacturing

Industrial processes optimize scalability using continuous flow reactors and automated systems to enhance purity (>95%) and throughput . MuseChem reports ≥95% purity for research-grade material, emphasizing strict quality control for applications requiring precise molecular uniformity .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point range of 57–61°C, inferred from structurally analogous benzoic acid derivatives . Its solubility is restricted to organic solvents, with preferential dissolution in chloroform (CHCl3\text{CHCl}_3) and dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) .

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum displays distinct signals for the aromatic protons (δ 6.5–7.0 ppm), amine group (δ 4.5–5.0 ppm), and dodecyloxy methylene/methyl groups (δ 0.8–1.5 ppm).

  • FT-IR: Peaks at 3350 cm1^{-1} (N-H stretch) and 1250 cm1^{-1} (C-O-C stretch) confirm functional groups .

Applications in Advanced Materials

Liquid Crystalline Systems

The compound’s C₃ symmetry and amphiphilic structure enable the formation of thermotropic liquid crystals. These materials exhibit columnar hexagonal (Colₕ) phases, as observed in analogous tristriazolotriazine derivatives . The alkoxy chains facilitate π-π stacking of aromatic cores, critical for charge transport in optoelectronic devices .

Self-Assembling Nanostructures

In supramolecular chemistry, 3,4,5-tris(dodecyloxy)aniline serves as a building block for dendritic polymers and micelles. Its amine group allows post-functionalization, enabling covalent attachment to nanoparticles or biomolecules .

Table 3: Key Material Science Applications

ApplicationFunctionalityReference
Liquid CrystalsColumnar phase stabilization
SurfactantsHydrophobic domain formation
Drug Delivery SystemsBiocompatible carrier design

Comparative Analysis with Shorter-Chain Analogues

Alkoxy Chain Length Effects

Compared to 3,4,5-tris(octyloxy)aniline (C₈ chains), the dodecyloxy derivative demonstrates:

  • Enhanced Thermal Stability: Longer chains increase van der Waals interactions, raising melting points by ~10–15°C.

  • Reduced Crystallinity: Greater chain flexibility disrupts crystalline packing, favoring liquid crystal formation .

Future Research Directions

Emerging studies focus on:

  • Photovoltaic Applications: Integration into organic solar cells to improve hole transport efficiency.

  • Biosensors: Functionalization with fluorescent tags for pathogen detection.

  • Green Synthesis: Developing solvent-free routes to minimize environmental impact.

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